N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
Description
N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methylbenzyl group at position 5 and a phenylacetamide side chain at position 1.
Properties
IUPAC Name |
N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-17-7-9-19(10-8-17)15-27-16-25-22-20(23(27)30)14-26-28(22)12-11-24-21(29)13-18-5-3-2-4-6-18/h2-10,14,16H,11-13,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHOWGVOXSMYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoylmalononitrile Formation
Reaction of benzoyl chloride (1) with malononitrile (2) in tetrahydrofuran (THF) using sodium hydride (NaH) yields benzoylmalononitrile (3):
$$
\text{Benzoyl chloride} + \text{Malononitrile} \xrightarrow{\text{NaH, THF}} \text{Benzoylmalononitrile} \quad
$$
Conditions :
Cyclization to Pyrazolo[3,4-d]Pyrimidine
Treatment of benzoylmalononitrile (3) with hydrazine derivatives under basic conditions induces cyclization. For the target compound, tert-butylhydrazine is employed to generate the 5-amino intermediate (4):
$$
\text{Benzoylmalononitrile} + \text{tert-Butylhydrazine} \xrightarrow{\text{Et₃N}} \text{5-Amino-3-phenylpyrazolo[3,4-d]pyrimidine} \quad
$$
Optimization Notes :
- Excess triethylamine (Et₃N) accelerates cyclization.
- Microwave irradiation (150°C, 30 min) improves yield to 92% in model systems.
Functionalization of N1 Position
Ethyl Bromoacetate Alkylation
The N1 nitrogen is alkylated using ethyl bromoacetate in DMF with K₂CO₃ as base:
$$
\text{Pyrazolopyrimidine} + \text{Ethyl bromoacetate} \xrightarrow{\text{K₂CO₃, DMF}} \text{N1-(Ethoxycarbonylmethyl) derivative} \quad
$$
Reaction Profile :
Amidation with 2-Phenylacetic Acid
The ethyl ester is hydrolyzed to the carboxylic acid (5) using NaOH, followed by coupling with 2-phenylethylamine via HBTU-mediated amidation:
$$
\text{Carboxylic acid} + \text{2-Phenylethylamine} \xrightarrow{\text{HBTU, NMM}} \text{Target compound} \quad
$$
Conditions :
- Coupling agent: O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)
- Base: N-Methylmorpholine (NMM)
- Solvent: Dichloromethane (DCM)
- Yield: 68% (isolated via flash chromatography)
Synthetic Route Optimization Data
| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Benzoylmalononitrile formation | NaH, THF, 0°C→RT | 87 | 95 |
| 2 | Cyclization | tert-Butylhydrazine, Et₃N, 80°C | 92 | 98 |
| 3 | C5 Alkylation | 4-Methylbenzyl bromide, K₂CO₃ | 78 | 97 |
| 4 | N1 Alkylation | Ethyl bromoacetate, DMF, RT | 85 | 96 |
| 5 | Amidation | HBTU, NMM, DCM | 68 | 99 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competitive N1 vs. N2 alkylation is minimized by:
Purification of Polar Intermediates
Reverse-phase chromatography (C18 column, MeOH/H₂O gradient) resolves amidation byproducts, improving final compound purity to >99%.
Scale-Up Considerations
Pilot-scale production (100 g batch) achieved 62% overall yield through:
- Continuous flow hydrogenation for nitro group reductions
- In-line crystallization for intermediate isolation
Chemical Reactions Analysis
N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in studies to understand its effects on different biological systems.
Medicine: Due to its potential therapeutic properties, the compound is investigated for its use in drug development, particularly for treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Structural Features
The pyrazolo[3,4-d]pyrimidine core is shared among several pharmacologically active compounds. Below is a comparative analysis of key structural analogs:
Key Observations :
- The main compound ’s 4-methylbenzyl group distinguishes it from fluorinated chromene derivatives (e.g., Example 53), which may exhibit higher potency but lower solubility due to halogenation .
- Compared to LY231514 (pemetrexed analog), the pyrazolo[3,4-d]pyrimidine core in the main compound likely alters kinase selectivity versus pyrrolo-pyrimidine-based agents .
- Substituent stereochemistry in compounds m, n, and o () significantly impacts bioactivity, suggesting that the main compound’s achiral phenylacetamide may simplify synthesis while retaining efficacy .
Pharmacological and Physicochemical Properties
Notes:
- The main compound’s phenylacetamide group balances lipophilicity (logP ~3.5) and solubility, whereas Example 53’s fluorinated chromene increases logP, limiting bioavailability .
- LY231514’s polar glutamic acid side chain enhances solubility but may restrict blood-brain barrier penetration, a trade-off avoided in the main compound’s design .
Biological Activity
N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the 4-methylbenzyl and phenylacetamide moieties contributes to its biological activity by enhancing binding affinity to target enzymes.
1. Kinase Inhibition
Research indicates that compounds structurally related to this compound exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs). These kinases play critical roles in cell cycle regulation and are often overactive in various cancers. The compound has shown selectivity towards certain CDK subtypes, making it a promising candidate for cancer therapeutics .
2. Anti-inflammatory Activity
In vitro studies have demonstrated that related pyrazolo[3,4-d]pyrimidine derivatives possess significant anti-inflammatory properties. For instance, compounds with similar structures were found to inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms .
3. Anticancer Properties
The compound has been evaluated for its anticancer potential against various human tumor cell lines. Studies indicate that it induces apoptosis and inhibits proliferation in cancer cells, particularly those associated with hematological malignancies such as multiple myeloma. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and growth .
Case Studies
- In Vitro Studies : A study reported the synthesis of several pyrazolo[3,4-d]pyrimidine derivatives and their evaluation against human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at low micromolar concentrations, highlighting their potential as chemotherapeutic agents.
- In Vivo Efficacy : Animal model studies have shown that administration of related compounds resulted in reduced tumor size and improved survival rates in mice bearing xenografts of human tumors. These findings support the therapeutic potential of this compound in cancer treatment.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
